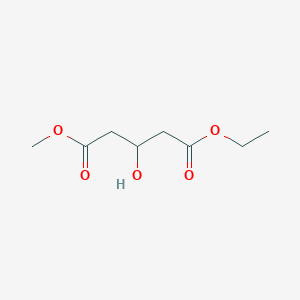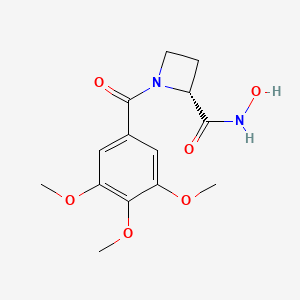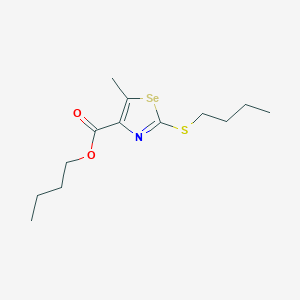![molecular formula C19H22N2O B12592063 2-Propenamide, 3-[4-(5-pentyl-2-pyridinyl)phenyl]- CAS No. 321673-59-0](/img/structure/B12592063.png)
2-Propenamide, 3-[4-(5-pentyl-2-pyridinyl)phenyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Propenamide, 3-[4-(5-pentyl-2-pyridinyl)phenyl]- is a chemical compound with the molecular formula C19H22N2O and a molecular weight of 294.39 g/mol . It is known for its unique structure, which includes a propenamide group attached to a phenyl ring substituted with a pentyl-pyridinyl moiety.
Vorbereitungsmethoden
The synthesis of 2-Propenamide, 3-[4-(5-pentyl-2-pyridinyl)phenyl]- involves several steps, typically starting with the preparation of the pyridinyl and phenyl intermediates. These intermediates are then coupled through various organic reactions, such as Suzuki-Miyaura coupling, to form the final compound. The reaction conditions often include the use of palladium catalysts, bases, and solvents like toluene or ethanol . Industrial production methods may involve optimizing these reactions for higher yields and purity, using continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
2-Propenamide, 3-[4-(5-pentyl-2-pyridinyl)phenyl]- undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the propenamide group to an amine.
Wissenschaftliche Forschungsanwendungen
2-Propenamide, 3-[4-(5-pentyl-2-pyridinyl)phenyl]- has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving inflammation and cancer.
Wirkmechanismus
The mechanism of action of 2-Propenamide, 3-[4-(5-pentyl-2-pyridinyl)phenyl]- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites, leading to changes in their function. This modulation can affect various cellular pathways, including those involved in inflammation, cell proliferation, and apoptosis .
Vergleich Mit ähnlichen Verbindungen
2-Propenamide, 3-[4-(5-pentyl-2-pyridinyl)phenyl]- can be compared with other similar compounds, such as:
2-Propenamide, 3-[4-(2-pyridinyl)phenyl]-: This compound lacks the pentyl group, which may affect its chemical reactivity and biological activity.
2-Propenamide, 3-[4-(5-methyl-2-pyridinyl)phenyl]-: The presence of a methyl group instead of a pentyl group can lead to differences in solubility and interaction with molecular targets.
2-Propenamide, 3-[4-(5-ethyl-2-pyridinyl)phenyl]-: The ethyl group may confer different steric and electronic properties compared to the pentyl group.
Eigenschaften
CAS-Nummer |
321673-59-0 |
|---|---|
Molekularformel |
C19H22N2O |
Molekulargewicht |
294.4 g/mol |
IUPAC-Name |
3-[4-(5-pentylpyridin-2-yl)phenyl]prop-2-enamide |
InChI |
InChI=1S/C19H22N2O/c1-2-3-4-5-16-8-12-18(21-14-16)17-10-6-15(7-11-17)9-13-19(20)22/h6-14H,2-5H2,1H3,(H2,20,22) |
InChI-Schlüssel |
YALIPMYQZOWTDL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC1=CN=C(C=C1)C2=CC=C(C=C2)C=CC(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


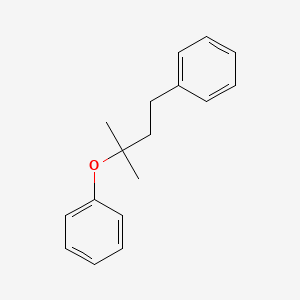
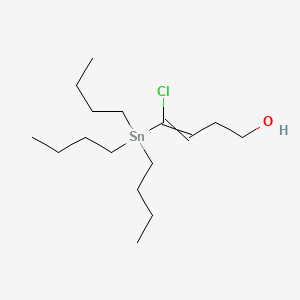
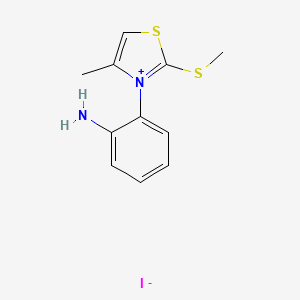
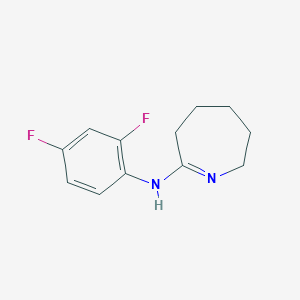
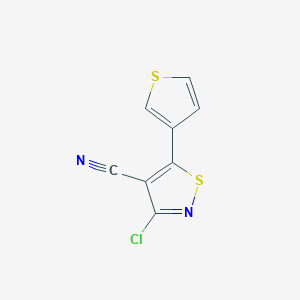
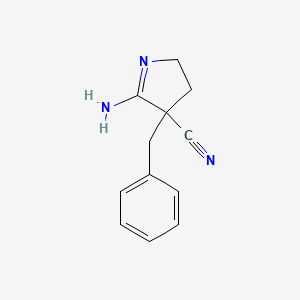
propanedinitrile](/img/structure/B12592023.png)
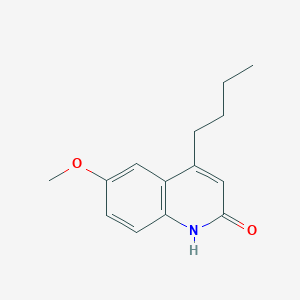
![4-(2-Methyl-1H-imidazo[4,5-c]quinolin-1-yl)butan-1-amine](/img/structure/B12592031.png)
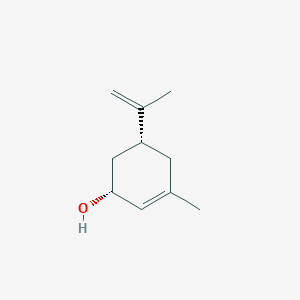
![3-(Decyloxy)-6-{[4-(tetradecyloxy)anilino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B12592043.png)
